4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a triazole ring fused to a benzodiazepine core, makes it a subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- typically involves the thermal cyclization of hydrazides. One common method includes the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature. This reaction yields N’-(1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide, which is then cyclized by refluxing in anhydrous ethanol to form the desired triazolobenzodiazepine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions, such as solvent choice and temperature, to maximize yield and purity. Butanol-1 has been found to be an effective solvent for the cyclization reaction, providing high yields of the tricyclic derivatives .
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole or benzodiazepine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolobenzodiazepine oxides, while reduction can produce various reduced derivatives with modified pharmacological properties .
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its pharmacological effects. The triazole ring plays a crucial role in enhancing the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-diethyl-1-phenyl-: This compound has similar structural features but differs in the substitution pattern on the nitrogen atoms.
4H-imidazo(1,2-a)(1,5)benzodiazepin-5-amine: Another related compound with an imidazole ring instead of a triazole ring.
Uniqueness
The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- lies in its specific substitution pattern and the presence of both triazole and benzodiazepine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and drug development .
Properties
CAS No. |
133118-19-1 |
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Molecular Formula |
C24H21N5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-ethyl-N,1-diphenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C24H21N5/c1-2-28(19-13-7-4-8-14-19)22-17-23-26-27-24(18-11-5-3-6-12-18)29(23)21-16-10-9-15-20(21)25-22/h3-16H,2,17H2,1H3 |
InChI Key |
UEQBCKHDSBUCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1)C5=CC=CC=C5 |
Origin of Product |
United States |
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